N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-trimethoxybenzamide
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Description
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.1019551 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction between the compound and its target .
Biochemical Pathways
By inhibiting LmPTR1, the compound could disrupt the parasite’s ability to synthesize essential bioactive pteridines, leading to its death .
Pharmacokinetics
Similar compounds with a thiazole ring have been reported to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in potent in vitro antipromastigote activity . This suggests that it could be effective in inhibiting the growth of Leishmania parasites, which cause leishmaniasis .
Properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-28-17-10-14(11-18(29-2)20(17)30-3)21(27)24-12-16-19(13-4-6-15(23)7-5-13)25-22-26(16)8-9-31-22/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFFYRARUYPQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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